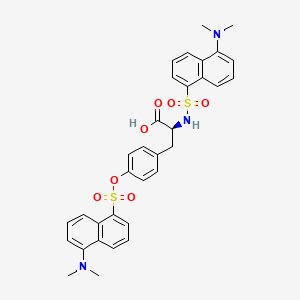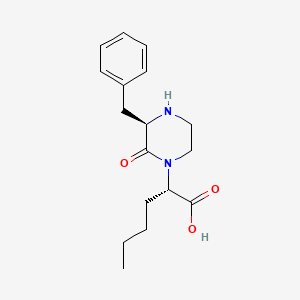
Pentyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl D-glucoside is a chemical compound with the molecular formula C11H22O6. It is a colorless liquid widely used in cosmetics and personal care products as a surfactant and emulsifier due to its excellent solubility in water . This compound plays a crucial role in various applications such as skincare, haircare, and cleaning products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentyl D-glucoside can be synthesized through transglycosylation using recombinant cyclodextrin glycosyltransferase from Bacillus circulans A11, with β-cyclodextrin as a glucosyl donor and 1-pentanol as an acceptor . The reaction typically involves thin-layer chromatography (TLC) and mass spectrometry (MS) analysis to identify the products, which include pentyl-α-D-glucopyranoside and pentyl-α-D-maltopyranoside .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis due to its efficiency and specificity. The use of enzymes such as cyclodextrin glycosyltransferase ensures high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Pentyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acids and aldehydes.
Reduction: This reaction can produce alcohols.
Substitution: This reaction can result in the formation of ethers and esters
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acid chlorides
Major Products: The major products formed from these reactions include acids, aldehydes, alcohols, ethers, and esters .
Applications De Recherche Scientifique
Pentyl D-glucoside has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pentyl D-glucoside involves its interaction with various molecular targets and pathways:
Emulsifying and Solubilizing: this compound interacts with hydrophobic and hydrophilic molecules, reducing surface tension and forming stable emulsions.
Antibacterial Activity: It exhibits antibacterial activity by disrupting the cell membranes of bacteria, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Pentyl D-glucoside can be compared with other similar compounds such as:
Phenyl beta-D-glucoside: This compound is used as a starting material for the synthesis of various glucoside derivatives with potential anti-HIV applications.
Isopentyl alpha-D-glucopyranoside: This compound has similar emulsifying and antibacterial properties but differs in its structural configuration.
Uniqueness: this compound is unique due to its high emulsifying activity and antibacterial properties, making it highly valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
100231-63-8 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11?/m1/s1 |
Clé InChI |
RYIWDDCNJPSPRA-YBTJCZCISA-N |
SMILES isomérique |
CCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)






![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)


